molecular formula C11H5O5D9 B602589 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester CAS No. 1182838-07-8

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester

Cat. No.: B602589
CAS No.: 1182838-07-8
M. Wt: 235.28
InChI Key:
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Description

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is a deuterated derivative of benzoic acid methyl ester. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester typically involves the methylation of 3,4,5-trihydroxybenzoic acid followed by deuteration. The reaction conditions may include:

    Methylation: Using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.

    Deuteration: Introducing deuterium atoms through a reaction with deuterated methanol (CD3OD) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for deuterated compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 3,4,5-Tri(methoxy-d3)-benzoic acid.

    Reduction: 3,4,5-Tri(methoxy-d3)-benzyl alcohol.

    Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes and receptors, altering their activity.

    Pathways Involved: It can be involved in metabolic pathways where deuterium substitution affects the rate of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid methyl ester: The non-deuterated counterpart.

    3,4,5-Trifluorobenzoic acid methyl ester: A fluorinated analog with different electronic properties.

    3,4,5-Trichlorobenzoic acid methyl ester: A chlorinated analog with distinct reactivity.

Uniqueness

3,4,5-Tri(methoxy-d3)-benzoic acid methyl ester is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

CAS No.

1182838-07-8

Molecular Formula

C11H5O5D9

Molecular Weight

235.28

boiling_point

274.5±0.0 °C at 760 mmHg

density

1.1±0.1 g/cm3

Purity

95% by HPLC; 98% atom D

Related CAS

34140-59-5 (unlabelled)

Synonyms

METHYL 3,4,5-TRIMETHOXY-D9-BENZOATE

tag

Benzoic Acid Impurities

Origin of Product

United States

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